2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide
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Overview
Description
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a heterocyclic compound that features both pyridazine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of thiophene derivatives with pyridazine and triazole precursors. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetic acid
- 1,3,4-thiadiazole derivatives
- Imidazole-containing compounds
Uniqueness
2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide is unique due to its combination of pyridazine and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H10N6O2S |
---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C12H10N6O2S/c19-10(15-12-13-7-14-16-12)6-18-11(20)4-3-8(17-18)9-2-1-5-21-9/h1-5,7H,6H2,(H2,13,14,15,16,19) |
InChI Key |
FSODAEIIUHXZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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